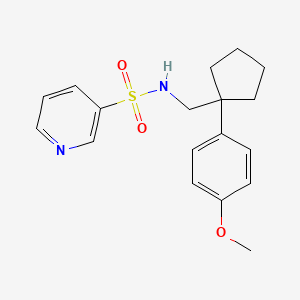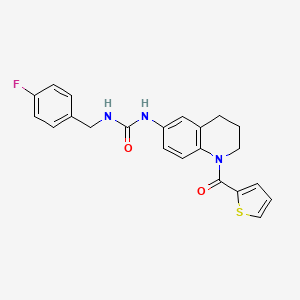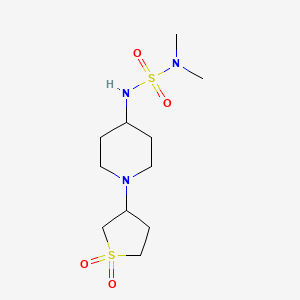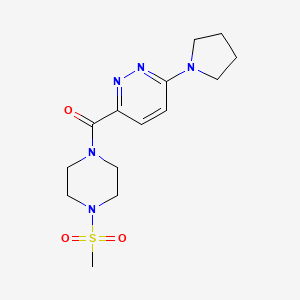
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Sulfonamide-focused libraries, including compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)pyridine-3-sulfonamide, have been explored for antitumor applications. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and progressed to clinical trials due to their antimitotic and antiproliferative properties in various cancer cell lines. Gene expression changes induced by these compounds have been characterized, aiding in understanding their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Herbicidal Activity
Compounds structurally related to this compound, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Antibacterial and Antimicrobial Activities
A series of novel sulfonamide derivatives, including those structurally similar to this compound, have been synthesized and demonstrated potent antibacterial and antimicrobial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing significant efficacy (Jeon et al., 2007), (Azab et al., 2013).
Anticancer and Radiosensitizing Effects
Sulfonamide derivatives have been evaluated for their anticancer and radiosensitizing effects. Novel series of these compounds, related to this compound, have shown promising results in inhibiting cancer cell growth and enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).
Generation of Antibodies for Analysis
The generation of antibodies for a wide range of sulfonamide antibiotic congeners, including structures similar to this compound, has been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISA). These assays are instrumental in detecting sulfonamide antibiotics in various samples, such as milk (Adrián et al., 2009).
Inhibition of Carbonic Anhydrase
Research has shown that aromatic/heterocyclic sulfonamides, similar to this compound, are effective inhibitors of the carbonic anhydrase enzyme. These compounds have been studied for their selectivity in inhibiting membrane-bound versus cytosolic isozymes of this enzyme, which is crucial in reducing undesired side effects (Scozzafava et al., 2000).
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-16-8-6-15(7-9-16)18(10-2-3-11-18)14-20-24(21,22)17-5-4-12-19-13-17/h4-9,12-13,20H,2-3,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWQEXOMNLMTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)
![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)
![N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2651749.png)



![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)
![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)
![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)

